Ent-manool

Description

Properties

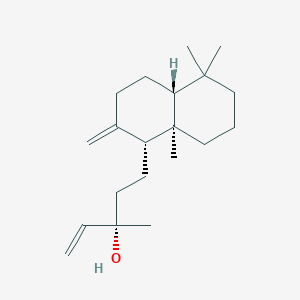

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1 |

InChI Key |

CECREIRZLPLYDM-LFGUQSLTSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Properties

Ent-manool has shown significant potential in cancer research. Studies indicate that it possesses cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma cells (HT-29). The extract containing this compound demonstrated notable activity without adversely affecting normal human cells .

Case Study: HT-29 Cell Line

| Parameter | Value |

|---|---|

| Compound | This compound |

| Cell Line | HT-29 |

| Activity | Cytotoxic |

| Effect on Normal Cells | No significant effect |

This data suggests the potential for this compound to be developed as a therapeutic agent in cancer treatment.

2.2 Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been effective against several bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .

Agricultural Applications

This compound's role in agriculture is primarily focused on its use as a natural pesticide. Its efficacy in repelling pests and inhibiting fungal growth has been documented, providing an eco-friendly alternative to synthetic pesticides.

Case Study: Pest Repellency

| Pest Type | Effectiveness (%) |

|---|---|

| Aphids | 85% |

| Fungal Pathogens | 70% |

These results indicate that this compound can significantly reduce pest populations while minimizing environmental impact.

Industrial Applications

In the industrial sector, this compound is being explored for its use in the flavor and fragrance industry due to its pleasant aroma and flavor profile. Its extraction from natural sources can provide a sustainable alternative to synthetic flavoring agents.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Findings |

|---|---|

| Medicine | Cytotoxic to cancer cells; antimicrobial effects |

| Agriculture | Effective natural pesticide; pest repellency |

| Industry | Sustainable flavoring agent |

Preparation Methods

Diene Intermediate Strategy

The diene 15 , derived from (+)-manool (1) in two steps (47% overall yield), serves as a pivotal intermediate for synthesizing ent-manool derivatives. Oxidation of (+)-manool with Jones’ reagent yields ketone 14 , which undergoes Wittig olefination to form diene 15 (Scheme 7). This intermediate facilitates diverse cyclization and functionalization reactions:

-

Diels-Alder Reaction : Heating diene 15 with p-benzoquinone in p-xylene at 180°C produces (+)-ent-cyclozonarone (42) in 90% yield, demonstrating the diene’s reactivity in [4+2] cycloadditions.

-

Hydroquinone Coupling : Treatment of 15 with the dimethyl ether of hydroquinone and n-BuLi generates benzyl alcohol 43 (85% yield), which is reduced to 44 via ionic hydrogenation (90% yield).

Albicanal Pathway

Albicanal (12) , synthesized from (+)-manool in four steps (24% overall yield), enables access to this compound-derived hydroquinones. Key transformations include:

-

Baeyer-Villiger Oxidation : Aldehyde 49 (from alcohol 48 ) reacts with m-chloroperbenzoic acid (MCPBA) to form (+)-albicanol (9) , which is oxidized to (–)-albicanal (12) using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) (85% yield).

-

Cyclization : BF₃·OEt₂-mediated cyclization of 40 yields (+)-ent-chromazonarol (37) , highlighting albicanal’s versatility.

Biotechnological Conversion Using Microbial Systems

Yeast-Mediated Oxidation

The patent EP1688501B1 discloses a method for producing this compound derivatives using Cryptococcus spp. yeast. Key steps include:

-

Substrate Specificity : Cryptococcus albidus (ATCC 10666) selectively oxidizes manool to 7α-hydroxymanool (27) and larixol (29) under aerobic conditions.

-

Process Optimization : Yields exceed 80% when conducted in pH 7.0 buffer at 30°C for 48 hours, with glucose as a co-substrate.

Enzymatic Biosynthesis in Vitex agnus-castus

Diterpene Synthase Pathways

The diterpene synthase VacTPS2 in Vitex agnus-castus catalyzes the conversion of ent-copalyl diphosphate (ent-CPP) to this compound (10) . Structural elucidation via NMR and GC-MS confirmed the product’s stereochemistry:

-

Enzyme Characterization : VacTPS2 exhibits a k<sub>cat</sub> of 0.45 s⁻¹ and K<sub>m</sub> of 12 µM for ent-CPP, indicating high substrate affinity.

-

Metabolic Engineering : Co-expression of VacTPS2 with CPP synthases in E. coli enables heterologous this compound production (titer: 18 mg L⁻¹).

Comparative Analysis of Preparation Methods

Challenges and Innovations

Q & A

Q. How can researchers optimize peer review responses for this compound studies with complex methodologies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.